

Metominostrobin's Interaction with the Cytochrome bc1 Complex: A Technical Guide

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Compound of Interest					
Compound Name:	Metominostrobin				
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Abstract

Metominostrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class. Its mode of action involves the inhibition of mitochondrial respiration by targeting the cytochrome bc1 complex (also known as complex III).[1][2] This guide provides a detailed technical overview of the binding site of **Metominostrobin** on the cytochrome bc1 complex, supported by available data, experimental protocols, and visual diagrams to facilitate a deeper understanding for research and drug development purposes. While specific quantitative binding data for **Metominostrobin** is not readily available in the public domain, this guide leverages data from analogous QoI (Quinone outside Inhibitor) fungicides to provide a comprehensive picture.

Introduction to the Cytochrome bc1 Complex and QoI Fungicides

The cytochrome bc1 complex is a crucial enzyme in the mitochondrial electron transport chain, responsible for transferring electrons from ubiquinol to cytochrome c.[3][4] This process is coupled with the translocation of protons across the inner mitochondrial membrane, generating a proton motive force that drives ATP synthesis.[3] The complex has two key quinone-binding sites: the ubiquinol oxidation (Qo) site and the ubiquinone reduction (Qi) site.[5]



Strobilurin fungicides, including **Metominostrobin**, are classified as QoI fungicides because they specifically target and inhibit the Qo site of the cytochrome bc1 complex.[6][7] By binding to the Qo site, these fungicides block the electron transfer from ubiquinol, thereby disrupting the production of ATP and ultimately leading to fungal cell death.[8]

The Metominostrobin Binding Site at the Qo Pocket

Metominostrobin, like other strobilurin fungicides, binds to the Qo site of the cytochrome b subunit (cyt b), one of the three core subunits of the cytochrome bc1 complex.[3][6] This binding is non-covalent and highly specific. The Qo site is a hydrophobic pocket, and the interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions between the fungicide molecule and the amino acid residues of the pocket.[6]

Computational molecular dynamics studies have been conducted on **Metominostrobin** and other QoI fungicides to understand these interactions at an atomic level.[6] These studies suggest that the methoxyacrylate group, a common feature of strobilurins, plays a critical role in binding. For many QoIs, this group forms a key hydrogen bond with the backbone nitrogen of a glutamate residue (Glu-272 in yeast).[6] Additionally, ring-ring hydrophobic interactions between the aromatic parts of the fungicide and protein side-chain residues contribute significantly to the binding affinity.[6]

Resistance to QoI fungicides, including **Metominostrobin**, is often associated with point mutations in the cytochrome b gene, with the most common being the G143A substitution. This mutation reduces the binding affinity of the fungicide to the Qo site, thereby conferring resistance.[8]

Quantitative Binding Data (Comparative)

As of the latest search, specific experimental quantitative binding data (IC50 or Ki values) for the direct inhibition of the cytochrome bc1 complex by **Metominostrobin** is not publicly available. One source explicitly states the in-vitro activity as "To Be Determined" (TBD).[9] However, data for other well-studied QoI fungicides can provide a valuable reference for the expected potency range.



Fungicide	Target Organism/Enz yme	IC50	Ki	Reference(s)
Azoxystrobin	Saccharomyces cerevisiae cytochrome bc1	20 nM	-	[6][10]
Pyraclostrobin	Saccharomyces cerevisiae cytochrome bc1	3 nM	-	[6][10]
Kresoxim-methyl	Bovine heart cytochrome bc1	-	pKi = 9.28	[11]
Azoxystrobin	Bovine heart cytochrome bc1	-	pKi = 8.92	[11]
Pyraclostrobin	Bovine heart cytochrome bc1	-	pKi = 11.59	[11]
Compound 5c (novel inhibitor)	Porcine bc1 complex	-	570 pM	[11][12]

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Experimental Protocols

Protocol for Determining IC50 of a QoI Fungicide against Cytochrome bc1 Complex

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a QoI fungicide like **Metominostrobin** by monitoring the reduction of cytochrome c.

Materials:

Isolated mitochondria or purified cytochrome bc1 complex



- 50 mM Potassium phosphate buffer, pH 7.4
- 1 mM EDTA
- 1 mM Potassium cyanide (KCN) (Caution: Highly Toxic)
- Cytochrome c (from horse heart, oxidized form)
- Ubiquinol-2 (or other suitable ubiquinol analog like DBH2)
- Metominostrobin stock solution (in DMSO)
- Spectrophotometer capable of measuring absorbance at 550 nm
- 96-well microplate (optional, for high-throughput screening)

Procedure:

- Prepare Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.4) and 1 mM EDTA.
- Inhibit Cytochrome c Oxidase: Add 1 mM KCN to the reaction mixture to inhibit cytochrome c oxidase, preventing the re-oxidation of reduced cytochrome c.
- Add Cytochrome c: Add a known concentration of oxidized cytochrome c to the reaction mixture.
- Enzyme Addition and Equilibration: Add the mitochondrial preparation or purified enzyme to the cuvette and incubate for a few minutes at a constant temperature (e.g., 25°C) to allow for thermal equilibration.
- Inhibitor Pre-incubation: For the inhibition assay, pre-incubate the enzyme with varying concentrations of **Metominostrobin** (or DMSO for the vehicle control) for a few minutes.
- Initiate Reaction: Initiate the reaction by adding the substrate, ubiquinol-2.
- Monitor Absorbance: Immediately monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c. Record data at regular intervals (e.g., every



30 seconds) for a set period (e.g., 15 minutes).

- Data Analysis:
 - Calculate the initial rate of reaction from the linear portion of the absorbance versus time curve.
 - Determine the percentage of inhibition for each **Metominostrobin** concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the Metominostrobin concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol for Site-Directed Mutagenesis of the Qo Site

This protocol provides a general workflow for introducing specific mutations (e.g., G143A) into the cytochrome b gene to study their effect on **Metominostrobin** binding.

Materials:

- Plasmid DNA containing the wild-type cytochrome b gene
- Mutagenic oligonucleotide primers (forward and reverse) containing the desired mutation
- High-fidelity DNA polymerase (e.g., Phusion)
- dNTPs
- · Reaction buffer
- DpnI restriction enzyme
- Competent E. coli cells
- LB agar plates with appropriate antibiotic

Procedure:

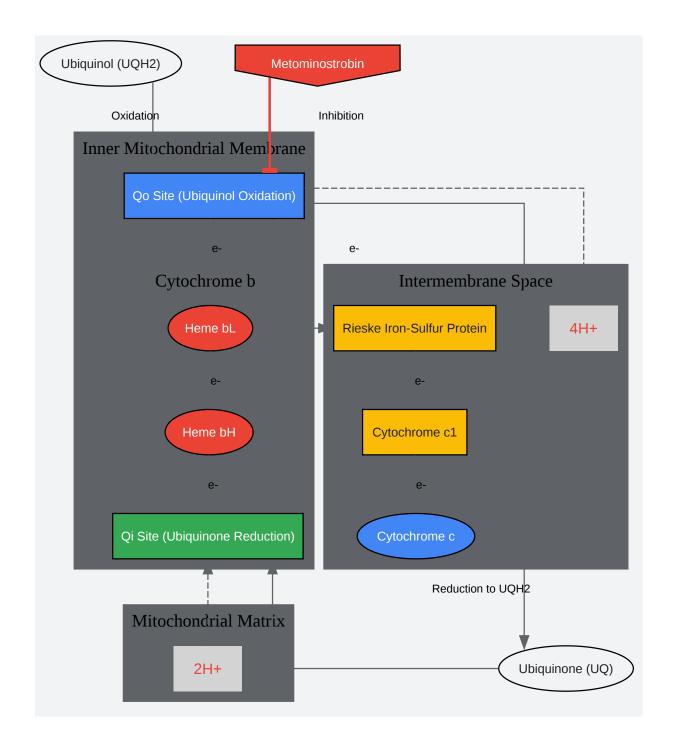


- Primer Design: Design forward and reverse primers (typically 25-45 bases in length) that are complementary to the opposite strands of the plasmid DNA and contain the desired mutation in the middle.
- PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation. Use a high-fidelity polymerase to minimize secondary mutations.
- Template DNA Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves
 methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA
 isolated from most E. coli strains. The newly synthesized, mutated DNA is unmethylated and
 will not be digested.
- Transformation: Transform the DpnI-treated, mutated plasmid DNA into competent E. coli cells.
- Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection.
- Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

The Q-Cycle and Inhibition by Metominostrobin



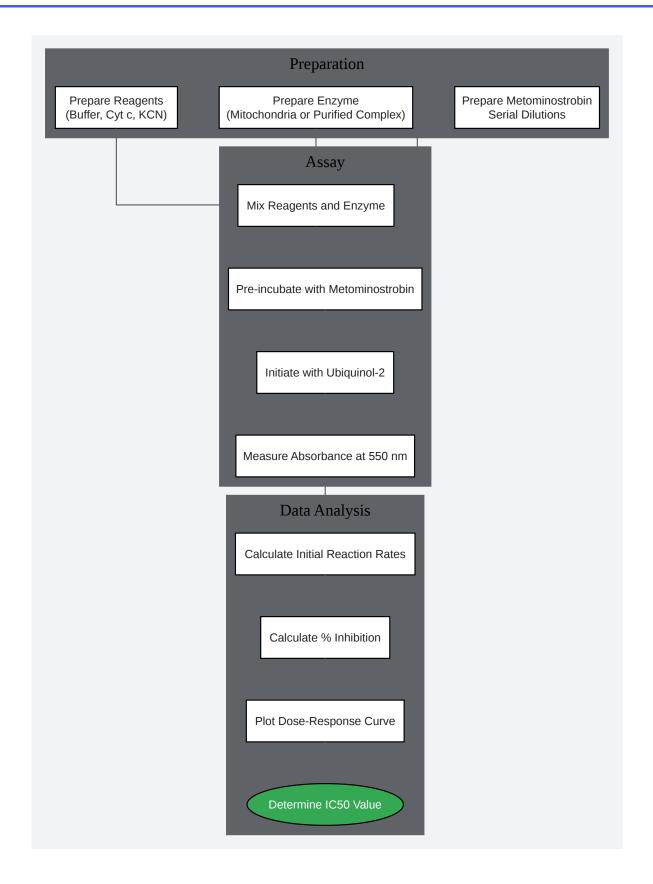


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Caption: The Q-Cycle in the cytochrome bc1 complex and the inhibitory action of **Metominostrobin** at the Qo site.

Experimental Workflow for IC50 Determination





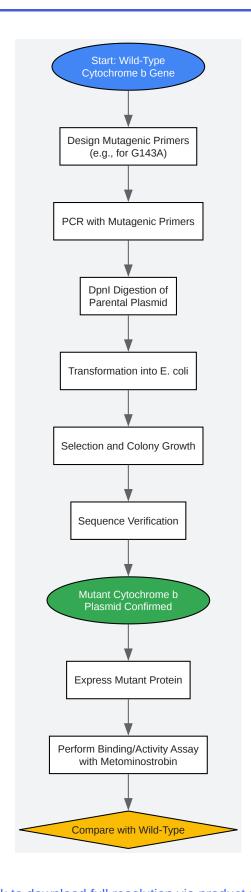
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Caption: A generalized workflow for determining the IC50 value of **Metominostrobin** against the cytochrome bc1 complex.

Logical Relationship of Site-Directed Mutagenesis





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Caption: Logical workflow for investigating the impact of Qo site mutations on **Metominostrobin** binding using site-directed mutagenesis.

Conclusion

Metominostrobin effectively inhibits the cytochrome bc1 complex by binding to the Qo site, a mechanism shared with other strobilurin fungicides. While specific quantitative binding data for **Metominostrobin** remains to be published, comparative data from other QoIs suggest a high affinity in the nanomolar range. The provided experimental protocols offer a robust framework for researchers to determine the IC50 of **Metominostrobin** and to probe the molecular interactions at its binding site through techniques like site-directed mutagenesis. Further research, particularly the determination of experimental binding constants and co-crystal structures, will be invaluable for a more complete understanding of **Metominostrobin**'s interaction with the cytochrome bc1 complex and for the rational design of new, more effective fungicides.

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